Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
Description
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 13134-76-4) is a benzo[b]thiophene derivative characterized by a hydroxyl group at the 3-position and a methyl ester at the 2-position. Its molecular formula is C₁₀H₈O₅S, with a molecular weight of 240.230 g/mol . The compound is commercially available at high purity (97%) and has been analyzed via reverse-phase HPLC, demonstrating its stability and applicability in analytical and synthetic workflows . Its structure combines aromaticity with polar functional groups, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-hydroxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSQDHMBDAMMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157009 | |
| Record name | Methyl 3-hydroxybenzo(b)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13134-76-4 | |
| Record name | Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13134-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-hydroxybenzo(b)thiophene-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013134764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxybenzo(b)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-hydroxybenzo[b]thiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.773 | |
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Preparation Methods
Reaction Mechanism and Catalytic Cycle
The palladium-mediated synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate, as reported by recent work, involves a multicomponent cascade reaction. Starting with 2-(methylthio)phenylacetylenes (1 ), the process employs PdI₂ (5 mol%) and KI (2.5 equivalents) in methanol under 40 atm of a CO–air (4:1) mixture at 80°C. The mechanism proceeds through seven key steps:
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Coordination : The alkyne triple bond binds to the Pd center.
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Cyclization : A 5-endo-dig S-cyclization forms a sulfonium iodide intermediate (I ) via intramolecular nucleophilic attack.
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Demethylation : KI cleaves the methyl group from I , releasing methyl iodide and generating intermediate II .
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Methanol Formation : Methyl iodide reacts with water (from Pd reoxidation) to yield methanol and HI.
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Carbonylation : CO inserts into the Pd–C bond of II , forming acylpalladium intermediate III .
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Esterification : Methanol attacks III , yielding the ester product (2 ) and regenerating HI.
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Catalyst Reoxidation : HI reduces Pd(0) back to PdI₂ using atmospheric oxygen, closing the catalytic cycle.
Optimization and Substrate Scope
Optimization trials revealed that increasing the reaction time from 15 to 24 hours improved yields from 43% to 80% for the model substrate 1a (R = Ph). Lower catalyst loadings (1.7–2.5 mol%) maintained moderate yields (~60%), while solvent variations (ethanol, isopropanol) required extended reaction times (36 hours) but achieved comparable yields (62–75%). The method tolerates diverse substituents on the phenylacetylene moiety, as demonstrated by the synthesis of derivatives with electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -NO₂) groups (Table 1).
Table 1. Substrate Scope and Yields for Pd-Catalyzed Synthesis of Benzo[b]thiophene-3-carboxylates
| Substrate | R Group | Yield (%) | Conditions |
|---|---|---|---|
| 1a | Ph | 80 | MeOH, 24h |
| 1b | 4-MeOPh | 75 | MeOH, 24h |
| 1c | 4-NO₂Ph | 68 | MeOH, 24h |
| 1d | 2-Thienyl | 72 | MeOH, 24h |
Scalability and Catalyst Recycling
A gram-scale reaction (1.12 mmol of 1a ) in methanol produced 2a in 81% yield, confirming industrial viability. Furthermore, employing the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄) enabled catalyst recycling over five cycles without significant activity loss (68% yield in the fifth cycle).
Nitro Displacement and Classical Functionalization Strategies
Historical Context and Mechanistic Insights
The nitro displacement method, first reported in 1973, remains a foundational approach for synthesizing benzo[b]thiophene derivatives. This two-step protocol involves:
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Nitro Group Activation : A nitro-substituted benzo[b]thiophene precursor undergoes nucleophilic aromatic substitution (SNAr) with hydroxide ions.
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Esterification : The resulting phenolic intermediate is methylated using dimethyl sulfate or methyl iodide in the presence of a base.
For example, methyl 3-nitrobenzo[b]thiophene-2-carboxylate reacts with aqueous NaOH to displace the nitro group, followed by methylation to yield the target compound. While the original publication lacks detailed yield data, subsequent studies using analogous nitro displacement reactions report yields of 50–70%.
Limitations and Modern Adaptations
The nitro method’s reliance on harsh basic conditions and stoichiometric methylating agents limits its functional group tolerance. However, modifications such as microwave-assisted SNAr (reducing reaction times to 30 minutes) and enzymatic esterification have improved efficiency. Notably, Chakraborti et al. demonstrated that steric and electronic effects critically influence regioselectivity during ether cleavage steps, enabling selective demethylation in polyfunctional substrates.
Comparative Analysis of Synthetic Methodologies
Table 2. Method Comparison: Palladium-Catalyzed vs. Nitro Displacement
The palladium method offers superior yields, scalability, and sustainability but requires specialized equipment for high-pressure CO handling. In contrast, the nitro displacement approach, though less efficient, remains valuable for laboratories lacking pressurized reactors.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-benzo[b]thiophene-2-carboxylate.
Reduction: Formation of 3-hydroxybenzo[b]thiophene-2-methanol.
Substitution: Formation of various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Pesticidal Applications
One of the primary applications of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate is in the development of pesticides. Research indicates that this compound exhibits significant efficacy against various pests, including fungi, mollusks, and certain fish species.
Case Study: Pesticidal Efficacy
- Target Organisms : The compound has shown effectiveness against organisms such as Schistosoma mansoni, golden carp, and snails.
- Formulation : It can be used in both liquid and dust formulations, often combined with adjuvants like water or organic solvents to enhance delivery and efficacy.
- Concentration Range : Effective concentrations range from 1% to 95% by weight, depending on the formulation type (liquid or dust) .
| Formulation Type | Effective Concentration (%) | Target Organisms |
|---|---|---|
| Liquid | 1 - 50 | Fungi, snails |
| Dust | 1 - 10 | Fish (e.g., golden carp) |
| Concentrate | 5 - 98 | Mollusks, Schistosoma mansoni |
Pharmaceutical Applications
This compound has also been explored for its potential pharmaceutical applications. Its derivatives are being investigated for their biological activities, including anti-inflammatory and anti-cancer properties.
Research Findings
- Synthesis of Derivatives : The compound is utilized as a starting material for synthesizing various bioactive derivatives through reactions such as cross-coupling and alkylation.
- Biological Activity : Preliminary studies suggest that some derivatives exhibit promising activity against cancer cell lines .
Analytical Chemistry
In analytical chemistry, this compound is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
HPLC Application
- Separation Method : The compound can be analyzed using reverse-phase HPLC with acetonitrile and water as the mobile phase. For mass spectrometry applications, phosphoric acid is replaced with formic acid.
- Scalability : This method is scalable and suitable for preparative separation, making it valuable in both research and industrial settings .
Synthesis Pathways
The synthesis of this compound involves several steps:
Mechanism of Action
The mechanism of action of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate with structurally related benzo[b]thiophene derivatives, highlighting key differences in substituents, physicochemical properties, and applications.
Structural and Functional Group Comparisons
Key Findings
Chloro substituents (e.g., in Methyl 6-chlorobenzo[b]thiophene-2-carboxylate) enhance electrophilicity, making these compounds reactive in cross-coupling or nucleophilic substitution reactions .
Polarity and Solubility :
- The sulfone derivative (1,1-dioxide) exhibits significantly higher polarity due to the electron-withdrawing sulfone group, improving aqueous solubility .
- Ketone groups (e.g., in Ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate) further increase polarity, favoring applications in hydrophilic environments .
Biological and Material Applications :
- The tetrahydrobenzo[b]thiophene derivatives (e.g., compounds in ) exhibit saturated rings, reducing aromaticity and enabling conformational flexibility, which is advantageous in drug design .
- The sulfone derivative has demonstrated utility in photochromic materials for organic electronics, leveraging its stability under oxidative conditions .
Commercial and Research Relevance
- This compound is available from suppliers like CymitQuimica and Sigma-Aldrich, with pricing tiers for research and industrial use .
- Its structural analogs, such as the ethyl ester and sulfone derivatives, are frequently employed in high-throughput screening for kinase inhibitors and photochromic material development .
Biological Activity
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring fused with a benzene derivative, characterized by the presence of hydroxyl and ester functional groups. The molecular formula is with a molecular weight of approximately 210.25 g/mol. Its melting point is reported at 107-108°C, indicating stability under standard conditions, which is essential for its application in biological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, this compound has been found to target specific kinases involved in tumorigenesis, making it a candidate for further development as an anticancer agent .
The biological activity of this compound can be attributed to its structural features:
- Hydroxyl Group : Facilitates hydrogen bonding with biological macromolecules, enhancing interaction with enzymes and receptors.
- Ester Functionality : May undergo hydrolysis to release active metabolites that exert biological effects.
- Thiophene Ring : Contributes to the compound's overall stability and reactivity, allowing it to interact effectively with cellular targets .
Table: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted on various cancer cell lines, this compound demonstrated IC50 values in the low micromolar range against breast and colon cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Synthetic Approaches
Several synthetic methods have been developed for the preparation of this compound. These include microwave-assisted synthesis techniques which provide rapid access to this compound with high yields, facilitating further research into its biological applications .
Q & A
Q. What are the standard synthetic routes for Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate, and how can intermediates be characterized?
Q. How can the purity and stability of this compound be assessed?
Purity is determined via HPLC (C18 column, UV detection at 254 nm) and melting point analysis (reported mp: 107–108°C ). Stability studies under varying pH and temperature conditions reveal degradation products, which are identified using LC-MS . For long-term storage, the compound is stable at –20°C in inert atmospheres .
Q. What are the common applications of this compound in medicinal chemistry?
It serves as a precursor for bioactive derivatives. For instance, sulfonylation or acylation at the hydroxy group generates inhibitors of STAT3 signaling or antiviral agents . The benzothiophene core enhances binding to hydrophobic enzyme pockets, as demonstrated in molecular docking studies .
Advanced Research Questions
Q. How can conflicting spectral data for structurally similar derivatives be resolved?
Contradictions in NMR or IR data (e.g., unexpected shifts due to tautomerism) are addressed by variable-temperature NMR or X-ray crystallography to confirm solid-state structures . Computational methods (DFT calculations) can predict and validate spectral profiles . For example, unexpected C=O stretching frequencies in derivatives may arise from intramolecular hydrogen bonding, resolved via deuterium exchange experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
